molecular formula C18H28ClN B12785389 s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride CAS No. 82875-70-5

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride

Cat. No.: B12785389
CAS No.: 82875-70-5
M. Wt: 293.9 g/mol
InChI Key: UHCLCBXYVHRBOM-UHFFFAOYSA-N
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Description

The compound s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride is a polycyclic amine derivative with a partially hydrogenated indacene core. Its structure features a bicyclic indacene system (hexahydro-s-indacene) substituted at the 4-position with an ethanamine group bearing four methyl substituents: two on the nitrogen atom (N,N-dimethyl) and two on the alpha carbon (α,α-dimethyl). The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Properties

CAS No.

82875-70-5

Molecular Formula

C18H28ClN

Molecular Weight

293.9 g/mol

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethylpropan-2-amine;hydrochloride

InChI

InChI=1S/C18H27N.ClH/c1-18(2,19(3)4)12-17-15-9-5-7-13(15)11-14-8-6-10-16(14)17;/h11H,5-10,12H2,1-4H3;1H

InChI Key

UHCLCBXYVHRBOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C2CCCC2=CC3=C1CCC3)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride involves multiple steps. The starting material is typically a substituted indacene, which undergoes a series of reactions including hydrogenation, alkylation, and amination. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction typically produces more saturated compounds.

Scientific Research Applications

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, emphasizing molecular properties, substituents, and biological

Table 1: Structural and Functional Comparison of s-Indacene Derivatives

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Toxicity/Activity Data
Target Compound :
s-Indacene-4-ethanamine, N,N,α,α-tetramethyl-, HCl
Not Available C₁₈H₂₇NCl (est.) ~295.86 (est.) N,N,α,α-tetramethyl No direct data; inferred higher lipophilicity may affect CNS penetration and metabolism.
Dimethyl Analog :
s-Indacene-4-ethanamine, N,α-dimethyl-, HCl
82875-68-1 C₁₆H₂₃NCl 265.86 N,α-dimethyl Acute toxicity in mice (IV): Behavioral effects (somnolence, convulsions, ataxia) .
Base Amine :
s-Indacen-4-amine, hexahydro-, HCl
64695-64-3 C₁₂H₁₅N·HCl 209.71 Unsubstituted amine No toxicity data; simpler structure suggests reduced bioactivity .
Morpholine Derivative :
N-(s-Indacen-4-yl)-α-methyl-4-morpholineacetamide HCl
CID 3069960 C₁₉H₂₆N₂O₂·HCl 306.43 α-methyl, morpholine-acetamide Predicted receptor affinity due to morpholine group; no empirical toxicity data .
Propanamine Analog :
s-Indacene-4-propanamine, N,N-dimethyl-, HCl
80761-08-6 C₁₇H₂₆NCl 279.85 N,N-dimethyl, extended carbon chain No biological data; longer chain may alter pharmacokinetics .

Key Comparative Insights

The morpholine derivative (CID 3069960) introduces a polar morpholine ring, which may improve solubility and receptor binding specificity compared to alkylamine analogs .

Toxicity Profile :

  • The dimethyl analog (CAS 82875-68-1) demonstrates acute neurotoxicity in mice, suggesting that methyl substitution patterns critically influence CNS activity. The tetramethyl variant may require rigorous toxicity screening to evaluate similar risks .

Synthetic Accessibility :

  • highlights challenges in synthesizing indacene-ethanamine derivatives, with low yields (6–20%) for analogous compounds during column chromatography. This suggests the tetramethyl variant may require advanced synthetic strategies .

Biological Activity

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride is a complex organic compound belonging to the indacene family. Its unique structure and properties make it a subject of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter receptors and implications for drug development.

Chemical Structure and Properties

The compound is characterized by a fused ring system comprising a central benzene ring and two five-membered rings. The hexahydro configuration and the presence of a trimethylated nitrogen atom contribute to its distinct chemical properties. The molecular formula is typically represented as C14H20N2·HCl.

Neurotransmitter Interaction

s-Indacene-4-ethanamine exhibits significant biological activity through its interaction with neurotransmitter receptors. Research indicates that it can modulate receptor activities, influencing various signal transduction pathways relevant to physiological processes such as:

  • Dopaminergic signaling
  • Serotonergic pathways
  • Histaminergic modulation

These interactions suggest its potential therapeutic applications in neuropharmacology and as a lead compound for drug development targeting specific receptor systems.

The mechanisms underlying the biological activity of s-Indacene-4-ethanamine involve binding to specific receptor sites and altering their functional states. Studies have shown that this compound can influence the binding affinities of neurotransmitters, which can lead to changes in cellular responses. For instance:

  • Binding Affinity : The compound has been shown to bind selectively to certain receptor subtypes, which is critical for its pharmacological effects.
  • Signal Modulation : It may enhance or inhibit downstream signaling cascades depending on the receptor type involved.

Case Studies and Experimental Data

Several studies have investigated the pharmacological effects of s-Indacene-4-ethanamine. Below is a summary table of key findings from recent research:

Study ReferenceMethodologyKey Findings
In vitro assays on CHO cells expressing H1 and H2 receptorsDemonstrated modulation of histamine receptor activity; potential for cross-desensitization effects.
Binding affinity studies using radiolabeled ligandsShowed significant binding to dopaminergic receptors with varying affinities across different receptor subtypes.
Functional assays measuring intracellular calcium levelsIndicated that s-Indacene-4-ethanamine can alter calcium signaling pathways in neuronal models.

Applications in Drug Development

Given its ability to interact with neurotransmitter systems, s-Indacene-4-ethanamine holds promise as a candidate for drug development. Its potential applications include:

  • Neuropsychiatric Disorders : Targeting conditions such as depression and anxiety through modulation of serotonergic pathways.
  • Neurological Diseases : Investigating its role in neurodegenerative diseases by targeting dopaminergic systems.

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